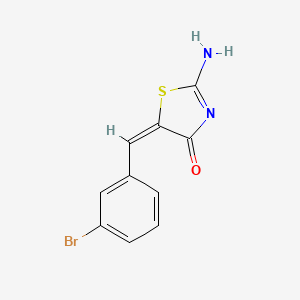
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-phenylacrylamide
説明
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-phenylacrylamide (MPB) is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPB is a fluorescent probe that is commonly used in biochemical and physiological studies.
作用機序
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-phenylacrylamide works by binding to biological molecules and emitting fluorescence when excited by light. The fluorescence intensity of this compound is directly proportional to the concentration of the target molecule. This compound has a high quantum yield and photostability, making it an ideal probe for long-term imaging studies.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on the biochemical and physiological properties of the target molecules it binds to. This compound does not interfere with the activity or structure of proteins, enzymes, or nucleic acids. This makes this compound a reliable and accurate tool for studying biological molecules.
実験室実験の利点と制限
The advantages of using N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-phenylacrylamide in lab experiments include its high sensitivity, specificity, and photostability. This compound is also easy to use and can be applied to a wide range of biological molecules. However, this compound has some limitations, including its cost, potential toxicity, and limited availability.
将来の方向性
There are several future directions for N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-phenylacrylamide research. One area of interest is the development of new this compound derivatives with improved properties, such as increased sensitivity or reduced toxicity. Another area of interest is the application of this compound in new fields, such as drug discovery or disease diagnosis. Additionally, the combination of this compound with other fluorescent probes or imaging techniques may lead to new insights into biological processes.
科学的研究の応用
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-phenylacrylamide is widely used in scientific research as a fluorescent probe for detecting and measuring biological molecules such as proteins, enzymes, and nucleic acids. This compound has been used to study the binding of ligands to proteins, the activity of enzymes, and the structure of nucleic acids. This compound has also been used as a labeling agent for cell imaging and tracking.
特性
IUPAC Name |
(E)-N-(6-methyl-2-phenylbenzotriazol-5-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-16-14-20-21(25-26(24-20)18-10-6-3-7-11-18)15-19(16)23-22(27)13-12-17-8-4-2-5-9-17/h2-15H,1H3,(H,23,27)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEXVGUFZDDQFK-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![dimethyl {3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B3613883.png)

![methyl 1-(4-chlorophenyl)-2-methyl-5-[(3-methyl-2-thienyl)methylene]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3613891.png)
![3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B3613900.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3613923.png)
![4-[(4-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B3613931.png)
![4-[{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}(2-furylmethyl)amino]-4-oxobutanoic acid](/img/structure/B3613938.png)
![1-(1,3-benzodioxol-5-yl)-5-({2,5-dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3613947.png)
![5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-1,3-thiazolidine-2,4-dione](/img/structure/B3613951.png)
![3-isopropoxy-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B3613962.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B3613965.png)
![N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3613966.png)
![4-bromo-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B3613986.png)